molecular formula C11H24 B14551914 3-Ethyl-2-methyloctane CAS No. 62016-16-4

3-Ethyl-2-methyloctane

Cat. No.: B14551914
CAS No.: 62016-16-4
M. Wt: 156.31 g/mol
InChI Key: ITDXDXCBDQBZEB-UHFFFAOYSA-N
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Description

3-Ethyl-2-methyloctane: is a branched hydrocarbon belonging to the alkane family. It has the molecular formula C11H24 and is characterized by its structure, which includes an octane backbone with an ethyl group attached to the third carbon and a methyl group attached to the second carbon. This compound is one of the many isomers of undecane, which is a straight-chain alkane with eleven carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-methyloctane can be achieved through various organic synthesis methods. One common approach is the alkylation of alkanes . For instance, starting with 2-methyloctane, an ethyl group can be introduced at the third carbon position using ethyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods: In an industrial setting, the production of branched alkanes like this compound often involves catalytic cracking and reforming processes . These processes break down larger hydrocarbons into smaller, branched alkanes using catalysts such as zeolites under high temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-methyloctane, like other alkanes, primarily undergoes substitution reactions . Due to its saturated nature, it is relatively inert but can react under specific conditions.

Common Reagents and Conditions:

    Halogenation: In the presence of halogens (e.g., chlorine or bromine) and UV light, this compound can undergo free radical halogenation, resulting in the substitution of hydrogen atoms with halogen atoms.

    Combustion: When burned in the presence of oxygen, it undergoes complete combustion to produce carbon dioxide and water.

Major Products:

    Halogenated Derivatives: Depending on the halogen used, products like 3-chloro-2-methyloctane or 3-bromo-2-methyloctane can be formed.

    Combustion Products: Carbon dioxide (CO2) and water (H2O).

Scientific Research Applications

Chemistry: 3-Ethyl-2-methyloctane is often used as a reference compound in studies involving the physical and chemical properties of branched alkanes. Its behavior under various conditions helps in understanding the reactivity and stability of similar compounds.

Biology and Medicine: While not directly used in biological or medical applications, the study of its metabolic pathways can provide insights into the biodegradation of hydrocarbons and the role of enzymes in breaking down branched alkanes.

Industry: In the petrochemical industry, branched alkanes like this compound are valuable as high-octane fuel components . Their branched structure contributes to better combustion properties, making them suitable for use in gasoline formulations.

Mechanism of Action

As an alkane, 3-ethyl-2-methyloctane does not have a specific mechanism of action in a biological sense. its chemical reactivity can be explained through the principles of free radical chemistry, particularly in reactions like halogenation. The formation of free radicals and their subsequent reactions with other molecules are key pathways in its chemical behavior.

Comparison with Similar Compounds

  • 2-Ethyl-2-methyloctane
  • 3,3-Dimethylnonane
  • 2,3-Dimethylheptane

Comparison: 3-Ethyl-2-methyloctane is unique due to its specific branching pattern, which influences its physical properties such as boiling point and density. Compared to its isomers, it may exhibit different reactivity and stability under various conditions. For example, 2-ethyl-2-methyloctane has a different arrangement of the ethyl and methyl groups, leading to variations in its chemical behavior and applications.

Properties

CAS No.

62016-16-4

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3-ethyl-2-methyloctane

InChI

InChI=1S/C11H24/c1-5-7-8-9-11(6-2)10(3)4/h10-11H,5-9H2,1-4H3

InChI Key

ITDXDXCBDQBZEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)C(C)C

Origin of Product

United States

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